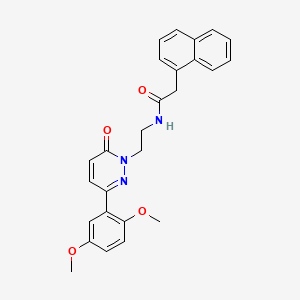

N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Description

N-(2-(3-(2,5-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a pyridazinone derivative featuring a 2,5-dimethoxyphenyl substituent on the pyridazinone core and a naphthalen-1-yl acetamide side chain.

Properties

IUPAC Name |

N-[2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O4/c1-32-20-10-12-24(33-2)22(17-20)23-11-13-26(31)29(28-23)15-14-27-25(30)16-19-8-5-7-18-6-3-4-9-21(18)19/h3-13,17H,14-16H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBVTTBDCYIILW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(naphthalen-1-yl)acetamide, with the CAS number 1021111-70-5, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, potential applications, and mechanisms of action.

- Molecular Formula : C26H25N3O4

- Molecular Weight : 443.5 g/mol

- Structure : The compound features a naphthalene ring and a pyridazine moiety, which are linked through an acetamide functional group.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Inhibition of Histone Deacetylases (HDACs) : Some studies have shown that related compounds can inhibit HDACs, which play a crucial role in cancer cell proliferation and survival. For instance, derivatives of similar structures demonstrated significant cytotoxicity against HCT116 cancer cells by inhibiting HDAC2 activity .

- Antitumor Activity : The compound's structural components suggest potential antitumor properties. It may enhance the efficacy of chemotherapeutic agents by sensitizing multidrug-resistant cancer cells .

- Neuroprotective Effects : Preliminary studies suggest that related compounds may act as inhibitors of monoamine oxidase (MAO) enzymes, which are important in neurotransmitter metabolism. This inhibition could have implications for treating neurodegenerative diseases and mood disorders.

The biological activity of this compound can be attributed to several mechanisms:

- HDAC Inhibition : The inhibition of HDACs leads to increased acetylation of histones and non-histone proteins, resulting in altered gene expression patterns that can induce apoptosis in cancer cells.

- Monoamine Oxidase Inhibition : By inhibiting MAO enzymes, the compound may increase levels of neurotransmitters such as serotonin and dopamine, potentially alleviating symptoms of depression and anxiety.

- Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant activity, which can protect cells from oxidative stress and improve overall cellular health.

Research Findings and Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridazinone Core Modifications

The pyridazinone moiety is a common feature in several analogs. Key differences include:

- Substituents on the pyridazinone ring: The target compound’s 2,5-dimethoxyphenyl group contrasts with chlorine substituents in N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide (), which may enhance electrophilicity but reduce metabolic stability compared to methoxy groups .

- Side chain variations : The naphthalen-1-yl acetamide in the target compound differs from the azepane sulfonyl group in , likely altering solubility and target selectivity.

Naphthalene-Containing Analogs

Compounds with naphthalene moieties exhibit distinct pharmacophore arrangements:

- Triazole-linked naphthalene derivatives (–3): Compounds like 6a–m feature naphthalen-1-yloxy groups connected via triazole rings. These structures prioritize rigid, planar geometries, whereas the target compound’s flexible ethyl linker may improve conformational adaptability for binding .

- Methoxynaphthalene nicotinoyl derivatives (): The 6-methoxynaphthalen-2-yl group in 9a–9w highlights how methoxy positioning (e.g., 2,5-dimethoxy vs. 6-methoxy) influences electronic effects and π-π stacking .

Acetamide Side Chain Comparisons

- Methoxyphenyl ethyl derivatives (): N-[2-(4-methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide shares a similar ethyl-pyridazinone backbone but lacks the naphthalene group, reducing hydrophobic interactions .

Implications of Structural Differences

- Bioactivity : The target compound’s naphthalene group may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in triazole analogs with naphthalen-1-yloxy groups .

- Solubility: The 2,5-dimethoxy substituents could improve water solubility compared to chlorinated analogs () but reduce it relative to non-aromatic side chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.